Cas no 1704080-71-6 ((4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride)

(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative featuring a dimethylaminopropoxy substituent and a fluorine atom on the phenyl ring. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions due to the electron-donating and steric effects of the dimethylamino group, which can enhance reactivity and selectivity. The fluorine substituent further modulates electronic properties, making it valuable for constructing complex fluorinated aromatic systems. The hydrochloride salt form improves stability and handling. This reagent is well-suited for pharmaceutical and materials science research, where precise control over coupling reactions is critical. Its structural features make it a versatile intermediate in synthetic organic chemistry.
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride structure
1704080-71-6 structure
Product name:(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
CAS No:1704080-71-6
MF:C11H18BClFNO3
MW:277.52792596817
MDL:MFCD28400415
CID:4674372

(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
    • AM88194
    • (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid HCl
    • (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
    • MDL: MFCD28400415
    • Inchi: 1S/C11H17BFNO3.ClH/c1-14(2)6-3-7-17-11-5-4-9(12(15)16)8-10(11)13;/h4-5,8,15-16H,3,6-7H2,1-2H3;1H
    • InChI Key: GPVRCVGYZGCPOS-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=C(B(O)O)C=CC=1OCCCN(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Topological Polar Surface Area: 52.9

(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
150013-500mg
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride, 95%
1704080-71-6 95%
500mg
$683.00 2023-09-10
TRC
D124120-50mg
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6
50mg
$ 310.00 2022-06-05
TRC
D124120-100mg
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6
100mg
$ 515.00 2022-06-05
Matrix Scientific
150013-1g
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride, 95%
1704080-71-6 95%
1g
$992.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D855780-500mg
(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6 98%
500mg
¥4,118.00 2022-01-11
eNovation Chemicals LLC
D626457-250mg
(4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6 97%
250mg
$520 2025-03-08
eNovation Chemicals LLC
D626457-500mg
(4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6 97%
500mg
$278 2023-09-03
eNovation Chemicals LLC
D626457-1g
(4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6 97%
1g
$1520 2024-05-24
eNovation Chemicals LLC
D626457-1g
(4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6 97%
1g
$1520 2025-02-24
eNovation Chemicals LLC
D626457-1g
(4-(3-(dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride
1704080-71-6 97%
1g
$1520 2025-03-01

(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride Related Literature

Additional information on (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride

(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 1704080-71-6)

(4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 1704080-71-6) is a versatile compound with significant applications in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique boronic acid and dimethylamino functionalities, has garnered attention for its potential in the synthesis of complex organic molecules and its role in various biological processes.

The structure of (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride features a boronic acid group, which is a key functional group in many synthetic transformations, particularly in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the dimethylamino group further enhances the reactivity and selectivity of the compound, making it a valuable intermediate in the development of novel drugs.

Recent studies have highlighted the importance of boronic acids in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that boronic acids can be used to improve the solubility and bioavailability of drug candidates. The authors reported that compounds containing boronic acid groups showed enhanced pharmacokinetic properties, which is crucial for their effectiveness as therapeutic agents.

In addition to its synthetic utility, (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride has been investigated for its potential biological activities. A research team from the University of California, San Francisco, conducted a series of experiments to evaluate the compound's effects on cellular processes. Their findings, published in Bioorganic & Medicinal Chemistry Letters (2022), indicated that the compound exhibits potent anti-inflammatory and anti-cancer properties. Specifically, it was shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression.

The fluorine atom in the structure of (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride plays a crucial role in modulating its biological activity. Fluorine substitution is known to enhance the metabolic stability and binding affinity of drug molecules. A study published in European Journal of Medicinal Chemistry (2021) explored the impact of fluorine substitution on a series of boronic acid derivatives. The results showed that fluorinated compounds exhibited improved potency and selectivity compared to their non-fluorinated counterparts.

The hydrochloride salt form of (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability. This form facilitates formulation development and ensures consistent drug delivery, which is essential for clinical trials and therapeutic use.

In conclusion, (4-(3-(Dimethylamino)propoxy)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 1704080-71-6) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features make it an attractive candidate for various synthetic transformations and biological studies. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the field.

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